4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15718097
InChI: InChI=1S/C16H14Br4N2O/c1-10-5-7-11(8-6-10)14(23)22-15(16(18,19)20)21-13-4-2-3-12(17)9-13/h2-9,15,21H,1H3,(H,22,23)
SMILES:
Molecular Formula: C16H14Br4N2O
Molecular Weight: 569.9 g/mol

4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide

CAS No.:

Cat. No.: VC15718097

Molecular Formula: C16H14Br4N2O

Molecular Weight: 569.9 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide -

Specification

Molecular Formula C16H14Br4N2O
Molecular Weight 569.9 g/mol
IUPAC Name 4-methyl-N-[2,2,2-tribromo-1-(3-bromoanilino)ethyl]benzamide
Standard InChI InChI=1S/C16H14Br4N2O/c1-10-5-7-11(8-6-10)14(23)22-15(16(18,19)20)21-13-4-2-3-12(17)9-13/h2-9,15,21H,1H3,(H,22,23)
Standard InChI Key OYYOLEWGDDSZQZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC(=CC=C2)Br

Introduction

4-Methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide is a complex synthetic organic compound belonging to the benzamide family. Its molecular formula is C16H14Br4N2O, with a molecular weight of approximately 569.91 g/mol . This compound features a tribromoethyl group and a 3-bromophenyl moiety attached to a benzamide backbone, making it a unique member of its class due to its extensive halogenation.

Synthesis

The synthesis of this compound typically involves several steps, although detailed synthesis protocols are not widely available in the literature. Generally, the synthesis of such complex organic compounds requires careful selection of starting materials and reaction conditions to ensure high purity and yield.

Biological Activity

Research on compounds with similar structures suggests that they may exhibit antimicrobial and anticancer properties. The extensive halogenation in 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide could enhance its interaction with biological targets, potentially leading to enzyme inhibition or disruption of cellular processes.

Applications and Potential Uses

While specific applications for 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide are not well-documented, compounds with similar structures are being explored for their potential therapeutic benefits. The unique combination of halogen substituents and the amide linkage may confer distinct reactivity and potential applications not found in simpler or differently substituted analogs.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-{2,2,2-Tribromo-1-[(4-methylphenyl)amino]ethyl}benzamideContains a 4-methylphenyl group instead of 3-bromophenylDifferent aromatic substituent may affect biological activity
4-Methyl-N-(3-bromophenyl)benzamideLacks tribromo groupSimpler structure may lead to different reactivity and biological properties
4-Methyl-N-{2,2,2-tribromo-1-[(4-chlorophenyl)amino]ethyl}benzamideContains a 4-chlorophenyl group instead of 3-bromophenylChlorine substitution may alter biological activity

These comparisons highlight the uniqueness of 4-methyl-N-{2,2,2-tribromo-1-[(3-bromophenyl)amino]ethyl}benzamide due to its specific combination of tribromo substitution and amide functionality.

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